molecular formula C10H9FO B13218320 1-(5-Ethenyl-2-fluorophenyl)ethan-1-one

1-(5-Ethenyl-2-fluorophenyl)ethan-1-one

Katalognummer: B13218320
Molekulargewicht: 164.18 g/mol
InChI-Schlüssel: YYDRFUUICBYGRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Ethenyl-2-fluorophenyl)ethan-1-one is an organic compound characterized by the presence of a fluorine atom and an ethenyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(5-Ethenyl-2-fluorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-ethenyl-2-fluorobenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Ethenyl-2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-Ethenyl-2-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 1-(5-Ethenyl-2-fluorophenyl)ethan-1-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Vergleich Mit ähnlichen Verbindungen

    1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar in structure but contains a hydroxyl group instead of an ethenyl group.

    1-(2-Fluorophenyl)ethan-1-one: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    1-(5-Ethyl-2-fluorophenyl)ethan-1-one: Contains an ethyl group instead of an ethenyl group, affecting its physical and chemical properties.

Uniqueness: 1-(5-Ethenyl-2-fluorophenyl)ethan-1-one is unique due to the presence of both a fluorine atom and an ethenyl group, which confer distinct reactivity and potential applications. The ethenyl group allows for further functionalization, while the fluorine atom enhances stability and biological activity.

Eigenschaften

Molekularformel

C10H9FO

Molekulargewicht

164.18 g/mol

IUPAC-Name

1-(5-ethenyl-2-fluorophenyl)ethanone

InChI

InChI=1S/C10H9FO/c1-3-8-4-5-10(11)9(6-8)7(2)12/h3-6H,1H2,2H3

InChI-Schlüssel

YYDRFUUICBYGRZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=CC(=C1)C=C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.